
6'-Methoxy Olsalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Methoxy Olsalazine: is a derivative of olsalazine, an anti-inflammatory medication primarily used in the treatment of inflammatory bowel disease, such as ulcerative colitis . Olsalazine itself is a prodrug of mesalamine (5-aminosalicylic acid), which is released in the colon where it exerts its therapeutic effects . The addition of a methoxy group to the olsalazine molecule may alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy or reducing side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methoxy Olsalazine can be achieved through the following steps:
Starting Materials: The synthesis begins with the preparation of 6-hydroxybenzoic acid and 6-methoxybenzoic acid.
Azo Coupling Reaction: The two benzoic acid derivatives undergo an azo coupling reaction to form the azo compound.
Industrial Production Methods: Industrial production of 6’-Methoxy Olsalazine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the azo coupling and methoxylation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6’-Methoxy Olsalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Compounds with various functional groups replacing the methoxy group.
Applications De Recherche Scientifique
Chemistry: 6’-Methoxy Olsalazine is used as a model compound in studies involving azo compounds and their reactivity. It is also used in the development of new synthetic methodologies for azo compounds .
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in research to understand the mechanisms of action of azo compounds in biological systems .
Medicine: 6’-Methoxy Olsalazine is investigated for its therapeutic potential in treating inflammatory bowel disease and other inflammatory conditions. It is also studied for its potential to reduce side effects compared to other anti-inflammatory drugs .
Industry: The compound is used in the development of new drug formulations and delivery systems.
Mécanisme D'action
Mechanism of Action: 6’-Methoxy Olsalazine exerts its effects by being converted to mesalamine in the colon. Mesalamine inhibits the production of pro-inflammatory mediators such as prostaglandins and leukotrienes by blocking the cyclooxygenase and lipoxygenase pathways . This reduces inflammation and alleviates symptoms of inflammatory bowel disease.
Molecular Targets and Pathways:
Cyclooxygenase Pathway: Inhibition of cyclooxygenase reduces the production of prostaglandins.
Lipoxygenase Pathway: Inhibition of lipoxygenase reduces the production of leukotrienes.
Free Radical Scavenging: Mesalamine acts as a free radical scavenger, reducing oxidative stress in the colon.
Comparaison Avec Des Composés Similaires
Olsalazine: The parent compound of 6’-Methoxy Olsalazine, used in the treatment of inflammatory bowel disease.
Mesalamine: The active metabolite of olsalazine, known for its anti-inflammatory properties.
Sulfasalazine: Another prodrug of mesalamine, used in the treatment of inflammatory bowel disease.
Uniqueness of 6’-Methoxy Olsalazine: The addition of a methoxy group to the olsalazine molecule may enhance its pharmacokinetic and pharmacodynamic properties, potentially improving its efficacy and reducing side effects. This modification may also alter the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C15H12N2O6 |
|---|---|
Poids moléculaire |
316.26 g/mol |
Nom IUPAC |
4-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-methoxybenzoic acid |
InChI |
InChI=1S/C15H12N2O6/c1-23-13-7-9(2-4-10(13)14(19)20)17-16-8-3-5-12(18)11(6-8)15(21)22/h2-7,18H,1H3,(H,19,20)(H,21,22) |
Clé InChI |
PIHQZFBURCRDRX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate](/img/structure/B13851351.png)
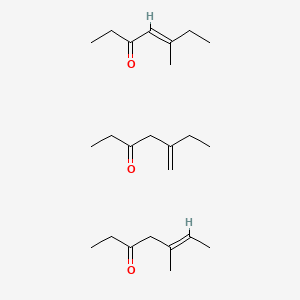
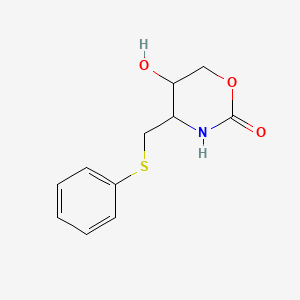
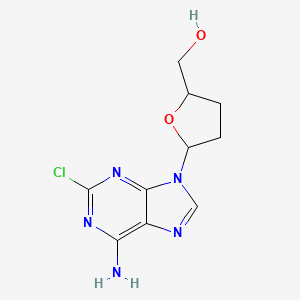
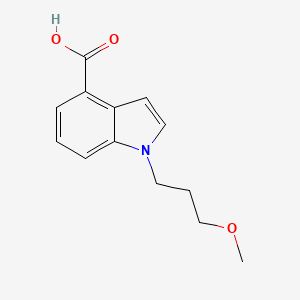
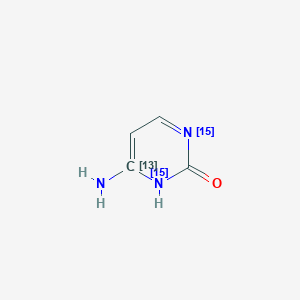
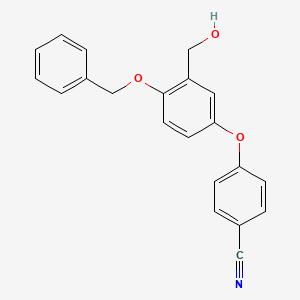

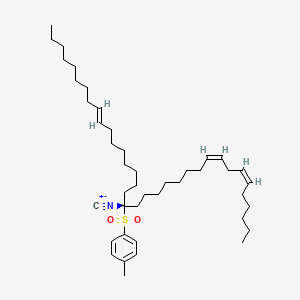
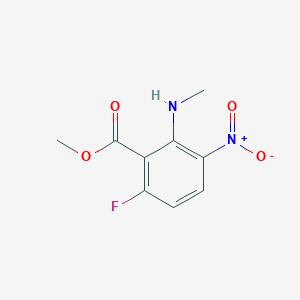



![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
